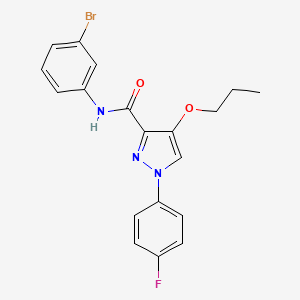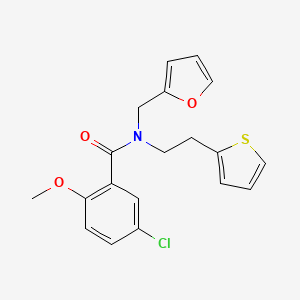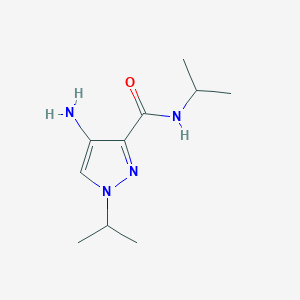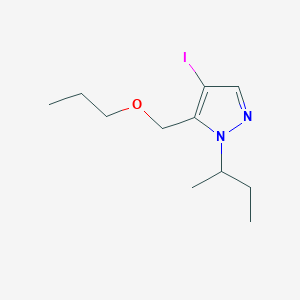
1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used in the field of neuroscience to investigate the mechanisms of action of various neurotransmitters and their receptors. In
Mecanismo De Acción
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. When activated, this receptor allows the influx of cations such as sodium and calcium into the cell, resulting in depolarization and the initiation of an action potential. 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole binds to the α7 nicotinic acetylcholine receptor and prevents its activation by acetylcholine. This blockade results in the inhibition of downstream signaling pathways and the disruption of normal neuronal function.
Efectos Bioquímicos Y Fisiológicos
The blockade of the α7 nicotinic acetylcholine receptor by 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to improve cognitive function and memory in models of Alzheimer's disease and schizophrenia. Additionally, 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole has been shown to reduce hyperactivity and impulsivity in models of ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically investigate the role of this receptor in various neurological disorders without affecting other neurotransmitter systems. However, a limitation of this compound is its relatively low potency, which may require higher concentrations and longer exposure times to achieve significant effects.
Direcciones Futuras
There are several future directions for the use of 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole in scientific research. One potential direction is the investigation of its effects on other neurotransmitter systems and their receptors. Additionally, researchers may explore the use of this compound in combination with other drugs to achieve synergistic effects. Finally, the development of more potent analogs of 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole may improve its efficacy and reduce the required concentration and exposure time.
Métodos De Síntesis
The synthesis of 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole involves the reaction of 4-iodo-1H-pyrazole with sec-butyl bromide and propoxymethyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the target compound with a yield of approximately 70%. The purity of the compound can be improved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole has been used in a variety of scientific research applications, particularly in the field of neuroscience. This compound is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a key player in cognitive function and memory. By blocking this receptor, researchers can investigate the role of the α7 nicotinic acetylcholine receptor in various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
1-butan-2-yl-4-iodo-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O/c1-4-6-15-8-11-10(12)7-13-14(11)9(3)5-2/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBLMDFVNZPCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C(C)CC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

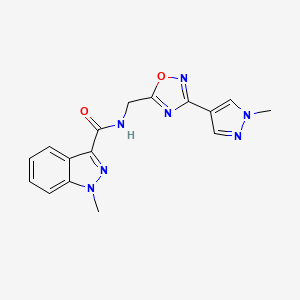
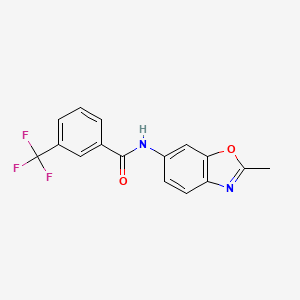
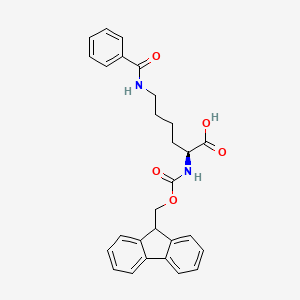
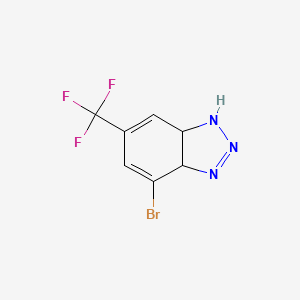
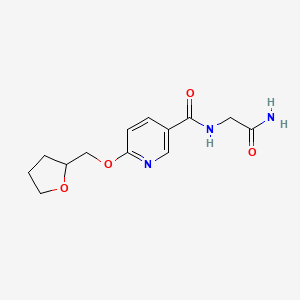
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2949939.png)
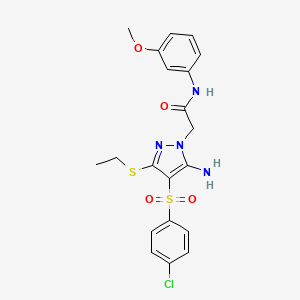
![1-(3,4-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2949941.png)
![N-(cyanomethyl)-N-ethyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2949943.png)
